molecular formula C11H22N2O4S B15296831 tert-butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate

tert-butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate

Cat. No.: B15296831
M. Wt: 278.37 g/mol
InChI Key: YMYDCTLDMULJRP-UHFFFAOYSA-N
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Description

tert-Butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a sulfamoylmethyl-substituted cyclobutyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclobutyl intermediate: The cyclobutyl ring is synthesized through a series of cyclization reactions.

    Introduction of the sulfamoylmethyl group: The sulfamoylmethyl group is introduced via a nucleophilic substitution reaction using appropriate sulfamoylating agents.

    Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl carbamate under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoylmethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and halides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate involves its interaction with specific molecular targets. The sulfamoylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The carbamate group may also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler analog without the sulfamoylmethyl and cyclobutyl groups.

    tert-Butyl N-{[1-(hydroxymethyl)cyclobutyl]methyl}carbamate: Similar structure but with a hydroxymethyl group instead of sulfamoylmethyl.

    tert-Butyl N-{[1-(bromomethyl)cyclobutyl]methyl}carbamate: Contains a bromomethyl group instead of sulfamoylmethyl.

Uniqueness

tert-Butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate is unique due to the presence of the sulfamoylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H22N2O4S

Molecular Weight

278.37 g/mol

IUPAC Name

tert-butyl N-[[1-(sulfamoylmethyl)cyclobutyl]methyl]carbamate

InChI

InChI=1S/C11H22N2O4S/c1-10(2,3)17-9(14)13-7-11(5-4-6-11)8-18(12,15)16/h4-8H2,1-3H3,(H,13,14)(H2,12,15,16)

InChI Key

YMYDCTLDMULJRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)CS(=O)(=O)N

Origin of Product

United States

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